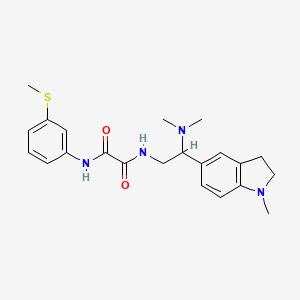
2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the imidazole, thiazole, and azetidine rings, as well as the specific functional groups attached to them. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Antibacterial Applications
Imidazole derivatives, including our compound of interest, have been shown to possess significant antibacterial properties. These compounds can be synthesized to target a variety of bacterial strains, including those resistant to traditional antibiotics. The presence of the imidazole ring contributes to the inhibition of bacterial growth by interfering with the synthesis of essential proteins and nucleic acids within the bacterial cells .
Antitumor Activity
The structural framework of imidazole is found in many compounds with antitumor activity. Researchers have explored the use of imidazole derivatives as potential chemotherapeutic agents. They can act on various pathways involved in cancer cell proliferation and survival, making them valuable candidates for cancer treatment research .
Antifungal Efficacy
Imidazole-based compounds are also known for their antifungal effects. They can be effective against a range of fungal pathogens by disrupting the integrity of fungal cell membranes. This disruption leads to leakage of cell contents and ultimately the death of the fungal cells .
Antiviral Properties
The imidazole ring is a common feature in molecules with antiviral properties. These compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. The versatility of imidazole derivatives allows for the design of compounds that are effective against a broad spectrum of viruses .
Anti-inflammatory Uses
Imidazole derivatives can modulate the body’s inflammatory response, making them useful in the treatment of inflammatory diseases. They can inhibit the production of pro-inflammatory cytokines and other mediators that contribute to inflammation, providing relief from symptoms and potentially halting disease progression .
Antidiabetic Potential
Research has indicated that imidazole-containing compounds may have applications in managing diabetes. These compounds can influence insulin signaling pathways and glucose metabolism, which are critical in the treatment of diabetes. The imidazole ring’s ability to bind to various receptors and enzymes makes it a valuable scaffold for developing new antidiabetic drugs .
作用機序
The mechanism of action would depend on the specific application of the compound. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S2/c1-9(2)15-7-11(14-8-15)21(17,18)16-5-10(6-16)19-12-13-3-4-20-12/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOSATHLBGWXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)
![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)
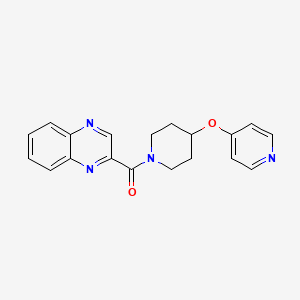
![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2866831.png)
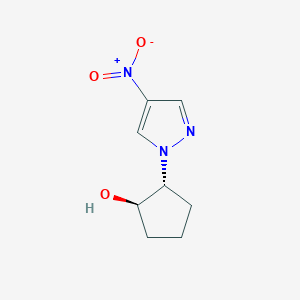
![6-[(3-methylbenzoyl)amino]-N-(2-methylbenzyl)chromane-3-carboxamide](/img/structure/B2866834.png)
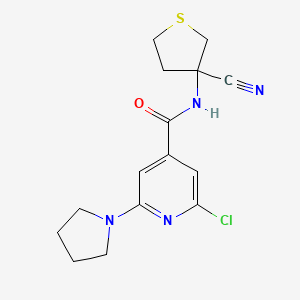
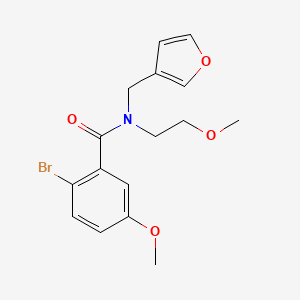
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2866839.png)
